molecular formula C14H17BN2O2 B1386739 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline CAS No. 1167418-13-4

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Cat. No. B1386739
M. Wt: 256.11 g/mol
InChI Key: ZYWICCYXTGRUNM-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a chemical compound with the empirical formula C14H18BNO4 . It is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , a compound used in various chemical reactions including borylation and hydroboration .


Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used in various chemical reactions including borylation at the benzylic C-H bond of alkylbenzenes, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .

Scientific Research Applications

Hydrolysis and Structural Characterization

In a study by Son et al. (2015), the hydrolysis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline was explored. It was found to hydrolyze rapidly in air, leading to unexpected products such as the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, depending on hydrolysis conditions. The study challenges the isolation of monomeric (quinolin-8-yl)boronic acid in its neutral form and provides structural characterization of the hydrolysis products (Son et al., 2015).

Synthesis and Crystal Structure Analysis

Wu et al. (2021) synthesized derivatives of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline and examined their structures through spectroscopy and X-ray diffraction. Their study provided insights into the molecular structure and vibrational properties of these compounds, emphasizing their importance in scientific research (Wu et al., 2021).

Applications in Drug Synthesis and Analysis

Liao et al. (2022) focused on the synthesis and characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a derivative of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline. They confirmed the structure using various spectroscopic techniques and X-ray diffraction, showing its potential as a raw substitute material in drug synthesis (Liao et al., 2022).

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-12(9-10)17-8-7-16-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWICCYXTGRUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656823
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

CAS RN

1167418-13-4
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167418-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-6-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Hu, Q Xu, Y Jiang, H Mu, L Gao, P Hu, J Huang… - Dyes and …, 2018 - Elsevier
Three bipolar hosts, 9-(4-(2,3-diphenylquinoxalin-6-yl)phenyl)-9H-carbazole (p-PQPC), 9-(3-(2,3-diphenylquinoxalin-6-yl)phenyl)-9H-carbazole (m-PQPC) and 9-(2-(2,3-…
Number of citations: 23 www.sciencedirect.com
Z Feng, Z Gao, W Qu, T Yang, J Li, L Wang - RSC advances, 2019 - pubs.rsc.org
Two novel bipolar carbazole/diphenylquinoxaline-based host materials 3-(2,3-diphenylquinoxalin-6-yl)-9-phenyl-9H-carbazole (M1) and 3-(4-(2,3-diphenylquinoxalin-6-yl)phenyl)-9-…
Number of citations: 14 pubs.rsc.org
SE Jadhav, PS Singh, BR Madje, S Chacko… - Journal of …, 2023 - Elsevier
Herein, 2,3-diphenylquinoxalin-6-yl based derivatives were synthesized, characterized by various spectroscopic method and studied for photophysical, aggregation-induced emission …
Number of citations: 0 www.sciencedirect.com
B Sekaran, M Guragain, R Misra… - The Journal of Physical …, 2023 - ACS Publications
Singlet oxygen ( 1 O 2 ) producing photosensitizers are highly sought for developing new photodynamic therapy agents and facilitating 1 O 2 -involved chemical reactions. Often singlet …
Number of citations: 3 pubs.acs.org
CE Diesendruck, G Rubin, JA Bertke… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C26H22N4 (I), was synthesized by C—H iridium-catalyzed borylation followed by Suzuki coupling. The molecular structure of (I) consists of a central benzene ring …
Number of citations: 8 scripts.iucr.org
CS Demmer, D Rombach, N Liu… - ACS Chemical …, 2017 - ACS Publications
More than two decades ago, the quinoxalinedione scaffold was shown to act as an α-amino acid bioisoster. Following extensive structure–activity relationship (SAR) studies, the …
Number of citations: 17 pubs.acs.org
K Yuan, M Ji, S Xie, Z Qiu, W Chen, W Min… - Journal of Medicinal …, 2021 - ACS Publications
Nowadays, the simultaneous inhibition of two or more pathways plays an increasingly important role in cancer treatment due to the complex and diverse pathogenesis of cancer, and …
Number of citations: 8 pubs.acs.org
W Yu, J Liu, D Clausen, Y Yu, JL Duffy… - Journal of Medicinal …, 2021 - ACS Publications
We describe the discovery of histone deacetylase (HDACs) 1, 2, and 3 inhibitors with ethyl ketone as the zinc-binding group. These HDACs 1, 2, and 3 inhibitors have good enzymatic …
Number of citations: 7 pubs.acs.org
K Makaravage - 2019 - deepblue.lib.umich.edu
Positron emission tomography (PET) is an imaging technique that uses a radioactive small molecule to monitor biological processes. As the radioactive molecule moves throughout the …
Number of citations: 0 deepblue.lib.umich.edu
DOF NOVEL, V NĚMEC - is.muni.cz
My doctoral research mainly consists of two medicinal chemistry projects focused on development of new biologically active small organic molecules. These small organic molecules …
Number of citations: 2 is.muni.cz

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